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Compound of Interest
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Compound Name: trimethoxyquinoline-3-
carbaldehyde
Cat. No.: B187287
\ v

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic and synthetic aspects of 2-
chloroquinoline-3-carbaldehydes, with a specific focus on providing a framework for
understanding the characteristics of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde.
While a comprehensive search of scientific literature and chemical databases did not yield
specific experimental spectroscopic data (NMR, IR, MS) for 2-Chloro-5,6,7-
trimethoxyquinoline-3-carbaldehyde (CAS 68236-25-9), this guide furnishes detailed
information on closely related analogues. The provided data on these analogues, synthesized
predominantly via the Vilsmeier-Haack reaction, serves as a valuable reference for researchers
working with this class of compounds. This document outlines a general experimental protocol
for the synthesis and presents the spectroscopic data for several substituted 2-chloroquinoline-
3-carbaldehydes in structured tables. Additionally, a logical workflow for the synthesis is
visualized using a Graphviz diagram.

Introduction

2-Chloroquinoline-3-carbaldehydes are a class of heterocyclic compounds that serve as
versatile intermediates in the synthesis of various biologically active molecules and functional
materials. The presence of the chloro, aldehyde, and quinoline moieties provides multiple
reaction sites for further chemical transformations. While the specific compound 2-Chloro-
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5,6,7-trimethoxyquinoline-3-carbaldehyde is commercially available, detailed public-domain
spectroscopic characterization data remains elusive. This guide aims to bridge this gap by
providing a thorough analysis of its close chemical relatives.

Synthesis of 2-Chloroquinoline-3-carbaldehydes

The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes
is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the formylation of an
appropriate acetanilide derivative using a Vilsmeier reagent, which is a complex of phosphorus
oxychloride (POCIs) and N,N-dimethylformamide (DMF).

General Experimental Protocol: Vilsmeier-Haack
Reaction

The following is a generalized procedure for the synthesis of 2-chloroquinoline-3-
carbaldehydes based on protocols for similar compounds.[1][2]

Materials:

Substituted acetanilide

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCIs)

Crushed ice

Water

Ethyl acetate (for recrystallization)
Procedure:

e The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride to
chilled (0-5 °C) N,N-dimethylformamide under an inert atmosphere with constant stirring.[2]

» The appropriate substituted acetanilide is then added to the freshly prepared Vilsmeier
reagent.
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e The reaction mixture is heated, typically in the range of 60-80 °C, for several hours (e.g., 8-
16 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).[1][2]

e Upon completion, the reaction mixture is cooled to room temperature and then carefully
poured onto crushed ice with vigorous stirring.[2]

e The resulting precipitate, the crude 2-chloroquinoline-3-carbaldehyde, is collected by
filtration.

e The crude product is washed thoroughly with water to remove any remaining salts and DMF.

e The product is then dried and can be further purified by recrystallization, typically from ethyl
acetate, to yield the pure 2-chloroquinoline-3-carbaldehyde.[1]

Synthesis Workflow Diagram

The logical workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes is
depicted in the following diagram.

Washed Precipitate Purification

Pure 2-Chloroquinoline-3-
ivative

carbaldehyde Deriv:

Substituted Acetanilide

Click to download full resolution via product page

Caption: Vilsmeier-Haack reaction workflow for synthesizing 2-chloroquinoline-3-
carbaldehydes.
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Spectroscopic Data of Analogous Compounds

While specific data for 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is not available,
the following tables summarize the spectroscopic data for several structurally related 2-
chloroquinoline-3-carbaldehyde derivatives. This data provides a valuable reference for
predicting the spectral characteristics of the target compound.

H NMR SpectroscopicData
Chemical Shift (3)
Compound Solvent in ppm and Reference

Multiplicity

10.57 (s, 1H, CHO),
8.77 (s, 1H, H-4), 8.08

2-Chloroquinoline-3- (d, 1H, J=9 Hz), 8.0
CDCIs [4]
carbaldehyde (d, 1H, J=9 Hz), 7.90
(t, 1H, J=9 Hz), 7.67
(t, 1H, J=9 Hz)

11.13 (s, 1H, CHO),

2-Chloro-6- 7.62-7.64 (m, H-4),
methoxyquinoline-3- DMSO 7.34-7.37 (m, 2H, H-7,  [1]
carbaldehyde H-8), 6.74 (s, H-5),

3.40 (s, 3H, OCHs)

10.58 (s, 1H, CHO),

2,6-Dichloroquinoline- 8.69 (s, 1H, H-4), 8.06
CDCls [1]
3-carbaldehyde (dd, H-7), 7.6 (d, H-8),
7.23 (s, H-5)

10.10 (s, 1H), 8.23 (s,

2-Chloro-6- 1H), 8.12 (m, 2H),
methylquinoline-3- CDCls 8.04 (d, J=8.7 Hz, [5]
carbaldehyde 1H),7.34(d,J=8.4

Hz, 1H), 2.74 (s, 3H)

Based on this data, for 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, one would
expect the aldehyde proton to appear as a singlet downfield (around d 10-11 ppm). The
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aromatic protons would show characteristic splitting patterns, and the three methoxy groups

would likely appear as singlets in the range of & 3.5-4.0 ppm.

13C NMR Spectroscopic Data

Chemical Shift (8)
in ppm

Reference

189.49 (CHO), other

peaks not specified

[6]

189.31 (CHO), other

peaks not specified

[6]

Compound Solvent
2,6-Dichloroquinoline-

CDCls
3-formyl
2-Chloro-8-

) o CDCls
nitroquinoline-3-formyl
2-Methylquinoline-6-

v CDCls

carbaldehyde

191.5, 162.4, 150.6,
137.4,133.7, 133.4,
129.9, 126.9, 125.9,
123.2, 25.72

[5]

The aldehyde carbon in 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is expected to
have a chemical shift in the range of d 189-192 ppm. The carbons of the quinoline ring and the

methoxy groups would appear at their characteristic chemical shifts.

IR Spectroscopic Data

Characteristic

Compound Medium Absorption Bands Reference
(cm™)
2-Chloroquinoline-3- . 1685 (C=0), 1575,
Nujol [4]
carbaldehyde 1045, 760, 745
1636 (C=0), 1474-
2-Chloro-6-
o 1600 (Aromatic),
methoxyquinoline-3- KBr [1]
2731, 2677 (Aldehyde
carbaldehyde
C-H)
1697 (C=0), 1450-
2,6-Dichloroquinoline- 1600 (Aromatic),
KBr [1]

3-carbaldehyde

2792, 2856 (Aldehyde
C-H)
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For 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, a strong carbonyl (C=0) stretching
band is expected in the region of 1680-1700 cm~*. Aromatic C=C stretching vibrations would
be observed in the 1450-1600 cm~* range. The characteristic C-H stretching of the aldehyde
group would likely appear as two weak bands between 2700 and 2900 cm~*. Additionally, C-O
stretching bands for the methoxy groups would be present.

Mass Spectrometry (MS) Data

Specific mass spectrometry data for 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is
not available. However, for a related compound, 2-methylquinoline-6-carbaldehyde, the
calculated m/z for [M+H]* is 172.1, and the found value is 172.0.[5] For 2-Chloro-5,6,7-
trimethoxyquinoline-3-carbaldehyde (C13H12CINOa), the expected exact mass is
approximately 281.0455 g/mol . Mass spectrometry would be expected to show a molecular ion
peak corresponding to this mass, along with characteristic isotopic patterns for the chlorine
atom. Fragmentation patterns would likely involve the loss of the aldehyde group, methoxy
groups, and other fragments from the quinoline core.

Conclusion

While direct experimental spectroscopic data for 2-Chloro-5,6,7-trimethoxyquinoline-3-
carbaldehyde is not currently available in the public domain, this guide provides a robust
framework for its synthesis and characterization. The detailed experimental protocol for the
Vilsmeier-Haack reaction offers a reliable method for its preparation. Furthermore, the compiled
spectroscopic data of closely related analogues provides a strong basis for predicting the NMR,
IR, and MS characteristics of the target compound. Researchers and drug development
professionals can utilize this information to guide their synthetic efforts and to aid in the
structural elucidation of this and similar quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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